![molecular formula C19H22N2O3S B2719128 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone CAS No. 881795-55-7](/img/structure/B2719128.png)
1-(4-Phenylpiperazin-1-yl)-2-tosylethanone
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Overview
Description
Scientific Research Applications
- PTPE derivatives have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) for AD therapy .
- While some compounds showed no activity against specific fungal strains, 9a and 9d displayed fungicidal effects against Candida galibrata .
Acetylcholinesterase Inhibition for Alzheimer’s Disease (AD) Treatment
Antifungal Properties
Anticonvulsant Activity
Mechanism of Action
Target of Action
The primary target of 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone is the serotonin (5-HT) reuptake system . This compound has been evaluated for its serotonin reuptake inhibitory activity . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, and its reuptake inhibition is a common mechanism of action for many antidepressant drugs .
Mode of Action
1-(4-Phenylpiperazin-1-yl)-2-tosylethanone interacts with its target by inhibiting the reuptake of serotonin . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling . The enhanced signaling can lead to various changes, including mood elevation, which is beneficial in the treatment of depression .
Biochemical Pathways
The biochemical pathway primarily affected by 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone is the serotonin signaling pathway . The downstream effects of enhanced serotonin signaling can include mood elevation and other changes relevant to the treatment of depression .
Result of Action
The molecular and cellular effects of 1-(4-Phenylpiperazin-1-yl)-2-tosylethanone’s action primarily involve enhanced serotonin signaling . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, which can enhance serotonin signaling and lead to mood elevation .
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-16-7-9-18(10-8-16)25(23,24)15-19(22)21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLHJSLAXAESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-tosylethanone |
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